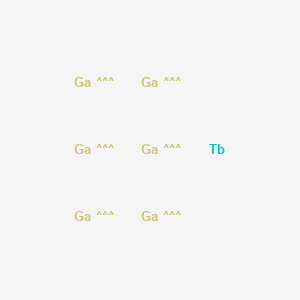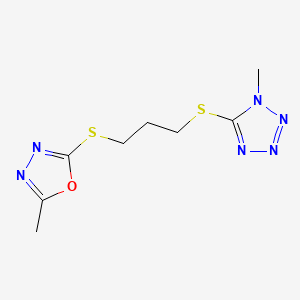![molecular formula C13H14O3 B14425414 5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde CAS No. 85526-98-3](/img/structure/B14425414.png)
5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde is an organic compound with a complex structure that includes an acetyl group, a benzaldehyde moiety, and an ether linkage to a 2-methylprop-1-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde typically involves multiple steps. One common method starts with the acetylation of 2-hydroxybenzaldehyde to form 5-acetyl-2-hydroxybenzaldehyde. This intermediate is then subjected to etherification with 2-methylprop-1-en-1-ol under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as the use of catalysts, controlled temperatures, and pressures to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to scale up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The acetyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: 5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzoic acid.
Reduction: 5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The acetyl group may also participate in acetylation reactions, modifying the activity of biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(2-methylprop-2-en-1-yl)oxy]benzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
[(2-methylprop-2-en-1-yl)oxy]benzene: Lacks the acetyl and aldehyde groups, making it less reactive.
Uniqueness
5-Acetyl-2-[(2-methylprop-1-en-1-yl)oxy]benzaldehyde is unique due to the presence of both an acetyl and an aldehyde group, which allows it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Numéro CAS |
85526-98-3 |
|---|---|
Formule moléculaire |
C13H14O3 |
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
5-acetyl-2-(2-methylprop-1-enoxy)benzaldehyde |
InChI |
InChI=1S/C13H14O3/c1-9(2)8-16-13-5-4-11(10(3)15)6-12(13)7-14/h4-8H,1-3H3 |
Clé InChI |
IENDYULYLWXGDA-UHFFFAOYSA-N |
SMILES canonique |
CC(=COC1=C(C=C(C=C1)C(=O)C)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[4-Hydroxy-3-(3-hydroxy-3-methylbutyl)phenyl]ethan-1-one](/img/structure/B14425366.png)






![2-[(Dimethylamino)methyl]cyclopentan-1-ol](/img/structure/B14425424.png)
